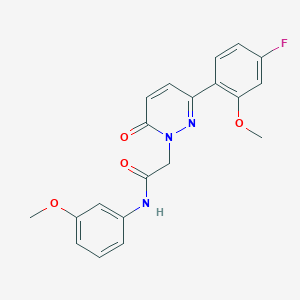

2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-27-15-5-3-4-14(11-15)22-19(25)12-24-20(26)9-8-17(23-24)16-7-6-13(21)10-18(16)28-2/h3-11H,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBXOJBNKAFERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoro-2-methoxybenzaldehyde and 3-methoxybenzylamine. The key steps may involve:

Condensation Reaction: Combining 4-fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization to form the pyridazinone ring.

Acylation: The pyridazinone derivative is then acylated with 3-methoxybenzylamine to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

| Compound Name | Key Structural Features | Biological Activity | Key Differences vs. Target Compound | Reference |

|---|---|---|---|---|

| 2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide | 2-Methoxyphenyl (no fluorine), 4-phenylbutan-2-yl side chain | Antimicrobial, anticancer | Lack of fluorine reduces electronegativity; bulkier side chain may limit bioavailability | |

| 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide | 4-Chlorophenyl substituent | Anti-inflammatory | Chlorine’s larger atomic radius vs. fluorine alters steric and electronic interactions | |

| N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Same 4-fluoro-2-methoxyphenyl core; thiazole-derived side chain | Kinase inhibition | Thiazole moiety enhances selectivity for kinase targets | |

| 2-{3-[3-(Acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide | Acetylamino-ethylphenyl substituent | Anticancer | Additional ethyl and acetyl groups increase hydrophobicity |

Pharmacological Advantages

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability and metabolic stability relative to chlorine .

- Methoxy Positioning: The 3-methoxyphenyl acetamide group (vs.

Biological Activity

The compound 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a pyridazinone derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 378.43 g/mol. The structure features a pyridazinone core with various substitutions that contribute to its biological properties.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H22FN3O3 |

| Molecular Weight | 378.43 g/mol |

| CAS Number | 1246062-27-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to various biological responses such as:

- Inhibition of cell proliferation : The compound may inhibit the growth of cancer cells by interfering with cell cycle regulation.

- Induction of apoptosis : It may trigger programmed cell death in malignant cells, contributing to its anticancer effects.

In Vitro Studies

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. The compound was tested against a panel of approximately sixty cancer cell lines representing different types of cancer, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Summary of Anticancer Activity

| Cancer Type | Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|---|

| Leukemia | K-562 | 10 | Sensitive |

| Colon | HCT-15 | 15 | Moderate |

| Melanoma | SK-MEL-5 | 20 | Low |

| Breast | MCF7 | >30 | Resistant |

The results indicate that the compound exhibits varying levels of sensitivity across different cancer types, with leukemia cells showing the highest sensitivity.

Case Studies

In a study published in Molecules, the compound was evaluated for its anticancer activity using the National Cancer Institute's Developmental Therapeutics Program (NCI DTP) protocols. The findings suggested that while some cancer cell lines were sensitive to treatment, others displayed resistance. The study concluded that further optimization and structural modifications could enhance the biological efficacy of this compound against resistant cancer types .

Q & A

Q. What are the recommended synthetic routes for 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of a pyridazinone core followed by amide coupling. Key steps include:

Core Formation : Cyclization of substituted hydrazines with diketones under acidic conditions (e.g., HCl or H₂SO₄ catalysis) to generate the pyridazinone ring .

Substituent Introduction : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-fluoro-2-methoxyphenyl group .

Amide Coupling : Reaction of the pyridazinone-acetic acid derivative with 3-methoxyaniline using coupling agents like EDC/HOBt or DCC in anhydrous DMF .

- Optimization :

- Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) improve yield.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >98% purity. Detect UV absorbance at 254 nm .

- Structural Confirmation :

NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (expected [M+H]⁺ ~424.1 Da) .

Q. What physicochemical properties are critical for bioactivity, and how are they measured?

- Methodological Answer :

- Key Properties :

| Property | Measurement Method | Typical Value |

|---|---|---|

| Solubility (DMSO) | Shake-flask method | >50 mg/mL |

| LogP (lipophilicity) | HPLC-derived logP | ~3.2 |

| Stability (pH 7.4) | LC-MS monitoring over 24 hours | >90% remaining |

- Impact on Bioactivity : High solubility enhances in vitro assay compatibility, while moderate LogP balances membrane permeability and solubility .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with:

Fluorine/Methoxy Position Swaps : Compare 4-fluoro-2-methoxy vs. 2-fluoro-4-methoxy on the phenyl ring to assess electronic effects .

Pyridazinone Modifications : Replace the 6-oxo group with thioether or amine to probe hydrogen-bonding requirements .

- Assays :

- In Vitro : Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) .

- In Silico : Molecular docking (AutoDock Vina) to predict binding affinity for targets like PDE4 or kinase domains .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. negligible effects)?

- Methodological Answer :

- Hypothesis Testing :

Assay Variability : Replicate studies under standardized conditions (e.g., LPS-induced IL-6 suppression in RAW264.7 cells) .

Metabolic Stability : Test if liver microsomal degradation reduces efficacy (use CYP450 inhibitors like ketoconazole) .

- Data Integration : Meta-analysis of SAR trends across pyridazinone derivatives to identify critical substituents (e.g., methoxy position correlates with COX-2 selectivity) .

Q. What in silico strategies predict target interactions and off-target risks?

- Methodological Answer :

- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify putative targets (e.g., PDE4, EGFR kinase) .

- Off-Target Screening :

- Molecular Dynamics : Simulate binding to hERG (cardiotoxicity risk) using Desmond or GROMACS .

- Pharmacophore Modeling : Match compound features to known toxicophores (e.g., PAINS filters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.